N-Benzyl-N-ethyl-m-toluidine

Description

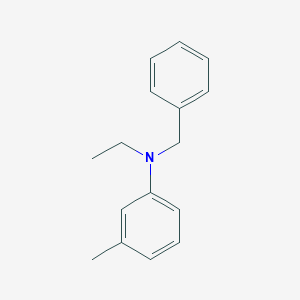

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-3-17(13-15-9-5-4-6-10-15)16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIACAIAQHPLINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059501 | |

| Record name | N-Benzyl-N-ethyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-94-8 | |

| Record name | N-Ethyl-N-(3-methylphenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-ethyl-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-benzyl-m-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-ethyl-N-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-N-ethyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-ethyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-N-ETHYL-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK3LC8CT3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-N-ethyl-m-toluidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Benzyl-N-ethyl-m-toluidine. The information is intended to support researchers, scientists, and professionals in drug development and other chemical synthesis fields by presenting detailed technical data, experimental protocols, and structural visualizations.

Chemical Identity and Properties

This compound, with the CAS number 119-94-8, is a tertiary aromatic amine. Its IUPAC name is N-benzyl-N-ethyl-3-methylaniline.[1] This compound is primarily utilized as an intermediate in the synthesis of dyes, particularly acid dyes.[2] It typically appears as a yellow to light brown liquid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| Appearance | Yellow to light brown liquid | |

| Boiling Point | 161-162 °C | |

| Density | 0.770 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5870 | |

| Solubility | Insoluble in water, soluble in organic solvents. |

Structural Information

The chemical structure of this compound consists of a central nitrogen atom bonded to a benzyl group, an ethyl group, and a m-tolyl group.

Spectral Data

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (benzyl group) |

| ~6.60-7.10 | m | 4H | Aromatic protons (m-tolyl group) |

| ~4.50 | s | 2H | -N-CH₂ -Ph |

| ~3.40 | q | 2H | -N-CH₂ -CH₃ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.15 | t | 3H | -N-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon environment:

| Chemical Shift (ppm) | Assignment |

| ~148 | Quaternary C (Ar-N) |

| ~139 | Quaternary C (Ar-C-CH₃) |

| ~138 | Quaternary C (Ar-C of benzyl) |

| ~129 | Aromatic CH (benzyl) |

| ~128 | Aromatic CH (m-tolyl) |

| ~127 | Aromatic CH (benzyl) |

| ~126 | Aromatic CH (benzyl) |

| ~117 | Aromatic CH (m-tolyl) |

| ~113 | Aromatic CH (m-tolyl) |

| ~110 | Aromatic CH (m-tolyl) |

| ~54 | -N-CH₂ -Ph |

| ~47 | -N-CH₂ -CH₃ |

| ~22 | Ar-CH₃ |

| ~12 | -N-CH₂-CH₃ |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 225. The fragmentation pattern would likely involve:

-

m/z = 210: Loss of a methyl group (-CH₃) from the ethyl group.

-

m/z = 196: Loss of an ethyl group (-CH₂CH₃).

-

m/z = 134: Cleavage of the benzyl group, leaving [C₆H₅CH₂]⁺.

-

m/z = 91: A prominent peak corresponding to the stable tropylium ion [C₇H₇]⁺, formed from the benzyl fragment.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from N-ethyl-m-toluidine and benzyl chloride.

Materials:

-

N-ethyl-m-toluidine

-

Benzyl chloride

-

Sodium carbonate (anhydrous)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-ethyl-m-toluidine (1.0 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in ethanol.

-

Slowly add benzyl chloride (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).

-

Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Signaling Pathways and Biological Activity

This compound is primarily a synthetic intermediate and is not known to have any significant biological activity or involvement in cellular signaling pathways. Its toxicological properties should be considered, as it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

Conclusion

References

A Comprehensive Technical Guide to the Physical Constants of N-Benzyl-N-ethyl-m-toluidine (CAS 119-94-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical constants of N-Benzyl-N-ethyl-m-toluidine, a tertiary aromatic amine with significant applications in various industrial and research settings. This document is intended to be a comprehensive resource, presenting key physical data, detailed experimental methodologies for their determination, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound, with the CAS registry number 119-94-8, is an organic compound recognized for its role as a crucial intermediate in the synthesis of dyes and potentially in pharmaceutical research.[1][2] Its molecular structure, consisting of an ethyl and a benzyl group attached to the nitrogen atom of a meta-toluidine moiety, dictates its chemical reactivity and physical characteristics.[3]

The compound typically appears as a yellow to light brown liquid.[3][4][5] It is not soluble in water but is soluble in acidic aqueous solutions.[6]

Tabulated Physical Constants

The following table summarizes the key quantitative physical constants for this compound for easy reference and comparison.

| Physical Constant | Value | Units |

| Molecular Formula | C₁₆H₁₉N | |

| Molecular Weight | 225.33 | g/mol |

| Boiling Point | 161 - 162 | °C |

| Density | 0.770 | g/mL at 25 °C |

| Refractive Index | 1.5870 | n20/D |

| Flash Point | 77 - 162 | °C |

Note: The flash point is reported with a range, as different sources provide varying values.[4][7][8][9]

Experimental Protocols

This section details the generalized experimental methodologies for determining the primary physical constants of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common laboratory method for determining the boiling point of an organic liquid is the Thiele tube or simple distillation method.[7][8][10]

Procedure using Thiele Tube:

-

A small quantity of this compound is placed in a small test tube or fusion tube.[7][10]

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[7][10]

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as paraffin oil.[10][11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the boiling point.[7]

Determination of Density

Density is the mass per unit volume of a substance.[12] For a liquid, this can be determined by measuring the mass of a known volume.

Procedure:

-

An empty, dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately.[12]

-

The flask is then filled to the calibration mark with this compound.

-

The filled flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its volume.[5][12][13]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[3] It is a characteristic property that can be used to identify a substance and assess its purity.[3] An Abbe refractometer is commonly used for this measurement.[6]

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent like ethanol or methanol.[14]

-

A few drops of this compound are placed on the surface of the lower prism.[6][14]

-

The prisms are closed and the light source is adjusted to illuminate the sample.

-

The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus.[6]

-

The refractive index is read directly from the calibrated scale.[6] It is crucial to record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with the air near its surface.[15][16][17][18] This is a critical safety parameter. Both open-cup and closed-cup methods can be used.[15][16][18]

Procedure (Closed-Cup Method, e.g., Pensky-Martens):

-

A sample of this compound is placed in the test cup of the apparatus.

-

The cup is sealed with a lid that has openings for an ignition source, a stirrer, and a thermometer.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.[16]

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[16]

Synthetic Pathway Visualization

The synthesis of this compound commonly proceeds via the alkylation of m-toluidine.[3] This process typically involves the use of benzyl chloride and an ethylating agent in the presence of a base.[3] The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. homesciencetools.com [homesciencetools.com]

- 14. youtube.com [youtube.com]

- 15. scimed.co.uk [scimed.co.uk]

- 16. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. youtube.com [youtube.com]

Spectroscopic and Structural Elucidation of N-Benzyl-N-ethyl-m-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8). While direct access to raw quantitative spectral data is not publicly available through broad searches, this document outlines the standard methodologies for acquiring such data and presents a structured format for its interpretation. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with or synthesizing this molecule.

Molecular Structure and Properties

-

IUPAC Name: N-Benzyl-N-ethyl-3-methylaniline[1]

-

Molecular Formula: C₁₆H₁₉N[1]

-

Molecular Weight: 225.33 g/mol [1]

-

Appearance: Liquid[2]

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. Due to the limited public availability of raw spectral data, representative data points or "Not Publicly Available" are indicated. Researchers are encouraged to acquire data on their specific samples for accurate analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Not Publicly Available | Aromatic Protons (Benzyl & Toluidine Rings) | ||

| Not Publicly Available | -CH₂- (Benzyl) | ||

| Not Publicly Available | -CH₂- (Ethyl) | ||

| Not Publicly Available | -CH₃ (Toluidine Ring) | ||

| Not Publicly Available | -CH₃ (Ethyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Not Publicly Available | Aromatic CH & C | Benzyl & Toluidine Rings |

| Not Publicly Available | -CH₂- | Benzyl Group |

| Not Publicly Available | -CH₂- | Ethyl Group |

| Not Publicly Available | -CH₃ | Toluidine Methyl Group |

| Not Publicly Available | -CH₃ | Ethyl Group |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Not Publicly Available | C-H stretch (Aromatic) | |

| Not Publicly Available | C-H stretch (Aliphatic) | |

| Not Publicly Available | C=C stretch (Aromatic) | |

| Not Publicly Available | C-N stretch (Tertiary Amine) | |

| Not Publicly Available | C-H bend (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Ion Fragment |

| 225 | Not Publicly Available | [M]⁺ (Molecular Ion) |

| 210 | Not Publicly Available | [M-CH₃]⁺ |

| 91 | Not Publicly Available | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Not Publicly Available | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are standard for the analysis of tertiary aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Acquisition Parameters: A standard proton experiment is performed at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).

-

Acquisition Parameters: A proton-decoupled carbon experiment is performed. A larger sample quantity (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio. A sufficient number of scans (typically several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

GC Conditions: A small amount of the sample, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), is injected into the GC. A capillary column (e.g., HP-5MS) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of any potential impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

-

Mass Analysis:

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-500 amu) to detect the molecular ion and its fragment ions.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Solubility of N-Benzyl-N-ethyl-m-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8) is a tertiary aromatic amine utilized as an intermediate in the synthesis of various compounds, particularly in the dye industry.[1][2] An understanding of its solubility in organic solvents is fundamental for its application in organic synthesis, purification processes like recrystallization, and formulation development. This technical guide provides a summary of the expected solubility profile of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and logical workflows for solvent selection and experimental execution. Due to the limited availability of specific quantitative solubility data in public literature, this document serves as a foundational resource for researchers to generate and interpret solubility data for this compound.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₉N, is a substituted aromatic amine.[3] Its molecular structure, which features a nonpolar benzyl group, an ethyl group, and a toluidine moiety, dictates its physicochemical properties. As a largely nonpolar, organic molecule, it is expected to exhibit low solubility in water but good solubility in a range of common organic solvents. The general principle of "like dissolves like" suggests its miscibility with nonpolar and moderately polar solvents.[4] This compound is typically a liquid at room temperature and may appear pale yellow, darkening upon exposure to air and light.[1]

Compound Properties:

-

IUPAC Name: N-benzyl-N-ethyl-3-methylaniline[3]

-

CAS Number: 119-94-8[3]

-

Molecular Formula: C₁₆H₁₉N[3]

-

Appearance: Typically a clear to pale yellow oily liquid[1]

Qualitative and Expected Solubility Profile

While specific, publicly available quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and data on analogous compounds. Structurally similar aromatic amines are generally soluble in solvents like alcohols, ethers, and benzene. For instance, the related compound N-Benzyl-N-ethylaniline (which lacks the methyl group) is noted as being soluble in alcohol.[5][6]

Based on these principles, this compound is expected to be soluble in a variety of common organic solvents. This qualitative assessment is crucial for initial solvent screening in synthetic and purification processes.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, THF, DMF | Soluble | Solvates via dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane | Soluble | "Like dissolves like"; dispersion forces dominate. |

| Halogenated | Dichloromethane | Soluble | Effective at dissolving a wide range of organic compounds. |

| Aqueous | Water | Insoluble to Very Slightly Soluble | The large, nonpolar hydrocarbon structure dominates over the polar amine group. |

Quantitative Solubility Data

A comprehensive set of quantitative solubility data for this compound across various solvents and temperatures is not readily found in published literature. The following table is provided as a template for researchers to populate with experimentally determined values, which can be obtained using the protocol outlined in Section 4.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric | |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric | |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric | |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric | |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a standardized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on achieving thermodynamic equilibrium.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining ±0.1 °C

-

Calibrated thermometer

-

Screw-cap vials (e.g., 20 mL) with PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial. The excess solid ensures that saturation is achieved.

-

Add a known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for viscous solvents or compounds that dissolve slowly.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pre-warmed pipette or syringe to prevent premature precipitation.

-

Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the empty collection vial (m_vial).

-

Place the vial containing the filtered saturated solution on the analytical balance and record the total mass (m_total).

-

Carefully evaporate the solvent from the collection vial. This can be done in a fume hood at ambient temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of the solute may be used.

-

Once all the solvent has evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) for several hours to ensure all residual solvent is removed.

-

Cool the vial in a desiccator to room temperature before weighing.

-

Record the final mass of the vial containing the dried solute (m_final).

-

4.3. Calculation of Solubility

-

Mass of Solute: m_solute = m_final - m_vial

-

Mass of Solvent: m_solvent = m_total - m_final

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

To express solubility in g/100 mL, the density of the solvent at the experimental temperature must be known.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes relevant to solubility studies.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Logical Flow for Recrystallization Solvent Selection.

Conclusion

While quantitative solubility data for this compound is not widely published, its structural characteristics suggest good solubility in common non-aqueous organic solvents and poor solubility in water. This guide provides researchers with a robust framework for approaching solubility studies of this compound, including a detailed experimental protocol for generating precise, quantitative data. The provided workflows offer a systematic approach to both the experimental procedure and the logical selection of solvents for various chemical processes. Accurate solubility data is indispensable for optimizing reaction conditions, developing effective purification strategies, and ensuring the successful application of this chemical intermediate in research and industry.

References

- 1. pschemicals.com [pschemicals.com]

- 2. N-ethyl-n-benzyl-m-toludine | 119-94-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. N-Benzyl-N-ethylaniline CAS#: 92-59-1 [m.chemicalbook.com]

- 6. 92-59-1 CAS MSDS (N-Benzyl-N-ethylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

N-Benzyl-N-ethyl-m-toluidine: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8), a tertiary aromatic amine utilized in various chemical syntheses, including as an intermediate for dyes.[1] Given its toxicological profile, a thorough understanding of its properties and associated hazards is imperative for safe handling in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is typically a yellow to light brown liquid.[2][3] It is characterized by its insolubility in water and solubility in organic solvents.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉N | [2][4] |

| Molecular Weight | 225.33 g/mol | [2][4] |

| Appearance | Yellow to light brown liquid | [2] |

| Boiling Point | 161-162 °C | [5][6] |

| Density | 0.770 g/mL at 25 °C | [5][6] |

| Flash Point | 77.2 °C | [6][7] |

| Refractive Index | n20/D 1.5870 | [5] |

Toxicological Information and Hazard Identification

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][6][8] The primary routes of exposure for personnel are through skin contact and inhalation.[6]

GHS Hazard Classification: [4][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

Due to its toxicity, stringent safety protocols must be implemented to minimize exposure.

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not detailed in the provided safety sheets, the following best practices are derived from its known hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following flowchart details the recommended emergency response.

Caption: First-Aid Response to this compound Exposure.

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[8] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal.[8][9] Do not allow the chemical to enter drains.[8] Waste disposal must be conducted in accordance with local, state, and federal regulations.[6][9]

Storage and Stability

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][9] Containers should be kept tightly closed.[2][9] The material is sensitive to air and light and may darken upon storage.[1]

Fire and Explosion Hazard Data

This compound is a combustible liquid.[6][10] In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media.[6][8] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and carbon monoxide.[10][11] Vapors may form explosive mixtures with air upon intense heating.[11]

The following decision tree outlines the appropriate response in a fire situation.

Caption: Fire Response Decision Tree.

References

- 1. pschemicals.com [pschemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. labnovo.com [labnovo.com]

- 4. This compound | C16H19N | CID 67076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-N-Benzyl-M-Toluidine CAS 119-94-8 - 119-94-8, N-Ethyl-N-Benzyl-M-Toluidine | Made-in-China.com [m.made-in-china.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. N-ethyl-n-benzyl-m-toludine | 119-94-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-94-8 Name: this compound [xixisys.com]

- 9. fishersci.com [fishersci.com]

- 10. 92-59-1 | CAS DataBase [m.chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Acid Blue Dyes Using N-Benzyl-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of acid blue dyes utilizing N-Benzyl-N-ethyl-m-toluidine as a key intermediate. The protocols detailed below are based on established chemical literature and patents, offering a foundation for laboratory-scale synthesis.

Introduction

This compound is a crucial tertiary amine intermediate in the production of several triarylmethane dyes, including Acid Blue 90 and Acid Blue 104.[1][2][3] Its chemical structure lends itself to electrophilic substitution reactions, forming the core of these brightly colored dyes used extensively in textiles, inks, and as biological stains.[1][2] The purity of this compound is a critical factor, directly impacting the quality, brilliance, and fastness properties of the final acid dye.[2]

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value | Reference |

| Reactants | m-Toluidine, Benzyl Chloride, Sodium Bicarbonate | [4] |

| N-Benzyl-m-toluidine, Ethyl Bromide | [4] | |

| N-Ethyl-m-toluidine, Benzyl Chloride, Sodium Carbonate | [1] | |

| Solvent | Ethanol (for N-Ethyl-m-toluidine route) | [1] |

| Reaction Temperature | 70°C (for N-Benzyl-m-toluidine route) | [4] |

| Reflux (for N-Ethyl-m-toluidine route) | [1] | |

| Reaction Time | ~15 hours (for N-Benzyl-m-toluidine route) | [4] |

| 4-6 hours (for N-Ethyl-m-toluidine route) | [1] | |

| Monitoring | Thin Layer Chromatography (TLC) | [1] |

Table 2: Synthesis of Acid Blue 104 - Key Reagents and Conditions

| Step | Reagent/Condition | Specification | Reference |

| Sulfonation | This compound | - | [4] |

| Sulfuric Acid (concentrated) | Weight ratio to amine: 1.53 - 1.93 | [4] | |

| Oleum (25-65% SO₃) | Mole ratio of SO₃ to amine: 1.8 - 2.25 | [4] | |

| Temperature | 20 - 25°C | [4] | |

| Condensation | N-benzyl-N-ethyl-toluidinesulfonic acid | - | [4] |

| p-diethylaminobenzaldehyde | - | [4] | |

| Isolation & Purification of Leuco Dye | Lower alcohol (e.g., methanol, ethanol) | - | [4] |

| Oxidation | Leuco Acid Blue 104 | - | [4] |

| Acetic acid and Oxalic acid buffer | - | [4] | |

| Sodium Dichromate solution | Rapid addition | [4] | |

| Final Purification | - | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the intermediate this compound.

Materials:

-

N-Ethyl-m-toluidine

-

Benzyl chloride

-

Sodium carbonate

-

Ethanol

-

Apparatus for reflux, filtration, and reduced pressure evaporation

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve N-Ethyl-m-toluidine (1.0 mol) and sodium carbonate (1.2 mol) in ethanol.

-

Slowly add benzyl chloride (1.1 mol) to the stirred solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Remove the ethanol from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Acid Blue 104

This protocol outlines the synthesis of Acid Blue 104 from this compound, involving sulfonation, condensation, and oxidation steps.[4]

Part A: Sulfonation of this compound

-

Dissolve this compound in concentrated sulfuric acid at a temperature between 35°C and 40°C. The recommended weight ratio of sulfuric acid to the amine is between 1.53 and 1.93.[4]

-

Cool the solution to a temperature range of 20°C to 25°C.[4]

-

Slowly add oleum (containing 25% to 65% sulfur trioxide) to the solution while maintaining the temperature between 20°C and 25°C. The mole ratio of sulfur trioxide to this compound should be between 1.8 and 2.25.[4]

-

After the addition is complete, adjust the pH of the reaction solution to 2.5 to 3.5 by adding a base such as sodium carbonate or sodium hydroxide to yield N-benzyl-N-ethyl-toluidinesulfonic acid.[4]

Part B: Synthesis and Purification of Leuco Acid Blue 104

-

React the N-benzyl-N-ethyl-toluidinesulfonic acid from Part A with p-diethylaminobenzaldehyde to form the leuco base of Acid Blue 104.[4]

-

Isolate the crude leuco dye.

-

Purify the leuco dye using a lower alcohol solvent (e.g., methanol, ethanol) to achieve a high purity product.[4]

Part C: Oxidation to Acid Blue 104

-

Dissolve the purified leuco Acid Blue 104 in a buffer solution of acetic acid and oxalic acid.[4]

-

Rapidly add a solution of sodium dichromate to the leuco dye solution to oxidize it to Acid Blue 104.[4]

-

Collect the precipitated Acid Blue Dye.

-

Purify the final product to obtain a high purity and optically transparent dye.[4]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Synthesis pathway for Acid Blue 104.

References

N-Benzyl-N-ethyl-m-toluidine: A Versatile Intermediate in Chemical Synthesis

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8) is an aromatic organic compound recognized as a versatile intermediate in various chemical syntheses. While noted by some suppliers for its potential in the pharmaceutical industry, its most prominently documented application lies in the manufacturing of dyes.[1] This document provides a comprehensive overview of its synthesis, properties, and a detailed protocol for its application in the synthesis of Acid Blue 90, a widely used triphenylmethane dye.

Introduction

This compound, also known as N-Benzyl-N-ethyl-3-methylaniline, is a tertiary amine featuring benzyl, ethyl, and m-tolyl substituents on the nitrogen atom.[2] Its molecular structure lends itself to various chemical transformations, making it a valuable building block. Although its role as a direct precursor in the synthesis of commercial pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry.[1] The compound is more established as a key intermediate in the production of triarylmethane dyes, where it serves as a foundational component for building complex colored molecules.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 119-94-8 | [5] |

| Molecular Formula | C₁₆H₁₉N | |

| Molecular Weight | 225.33 g/mol | [6] |

| Appearance | Yellow to light brown liquid | [3] |

| Purity | ≥99% | [3] |

| Boiling Point | 153–157 °C at 4 mm Hg; 315–317 °C at 760 mm Hg | [6] |

Synthetic Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale procedure involves the benzylation of N-ethyl-m-toluidine.

Protocol: Benzylation of N-ethyl-m-toluidine [4]

Materials:

-

N-ethyl-m-toluidine (1.0 mol)

-

Benzyl chloride (1.1 mol)

-

Sodium carbonate (1.2 mol)

-

Ethanol

-

Standard laboratory glassware for reflux and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethyl-m-toluidine and sodium carbonate in a suitable volume of ethanol.

-

Slowly add benzyl chloride to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Application in Dye Synthesis: Synthesis of Acid Blue 90

This compound is a key precursor in the synthesis of Acid Blue 90. The following protocol outlines this multi-step process.

Protocol: Synthesis of Acid Blue 90 from this compound [4]

Step 1: Condensation to form the Leuco Base

Materials:

-

This compound (2.0 mol)

-

Benzaldehyde (1.0 mol)

-

Concentrated sulfuric acid or hydrochloric acid (catalytic amount)

-

Toluene

-

Sodium hydroxide solution

Procedure:

-

In a reaction vessel, combine this compound and benzaldehyde.

-

With cooling in an ice bath, slowly add a catalytic amount of strong acid, ensuring the temperature remains below 20°C.

-

Stir the mixture at room temperature for 12-24 hours, monitoring completion by TLC.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the leuco base with toluene. The organic layer contains the leuco base intermediate.

Step 2: Sulfonation

Materials:

-

Crude leuco base from Step 1

-

Fuming sulfuric acid (oleum)

Procedure:

-

At a low temperature (0-5°C), carefully add the crude leuco base to an excess of fuming sulfuric acid.

-

Allow the mixture to warm to room temperature and stir for several hours to ensure complete sulfonation.

Step 3: Oxidation to Acid Blue 90

Materials:

-

Sulfonated leuco base from Step 2

-

Oxidizing agent (e.g., lead dioxide)

-

Sodium hydroxide solution

Procedure:

-

Pour the sulfonation reaction mixture over crushed ice.

-

Neutralize with a sodium hydroxide solution.

-

Add a suitable oxidizing agent to the solution and stir until the color formation is complete.

-

The Acid Blue 90 dye can be isolated by salting out and subsequent purification.

Diagrams

Caption: Synthesis of this compound.

Caption: Synthetic pathway for Acid Blue 90.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. CN103044274B - Method for synthesizing tolterodine tartrate without solvent - Google Patents [patents.google.com]

- 3. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. China China factory manufacture this compound with best price  Ethylbenzyltoluidine CAS 119-94-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 6. N-ethyl-n-benzyl-m-toludine | 119-94-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Application Notes and Protocols for Azo Coupling Reactions Involving N-Benzyl-N-ethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing N-Benzyl-N-ethyl-m-toluidine as a key coupling component. Azo dyes derived from this compound are of interest in various fields, including specialty colorants and as potential chromogenic substrates or reporters in biological assays.

Introduction

Azo coupling reactions are a cornerstone of synthetic organic chemistry, enabling the formation of a diverse range of azo compounds characterized by the -N=N- functional group. This reaction typically involves the electrophilic substitution of an electron-rich coupling component, such as this compound, by an aromatic diazonium salt. The resulting azo dyes often exhibit vibrant colors and their spectral properties can be tuned by the choice of the diazonium salt precursor.

This compound is a tertiary amine with a highly activated aromatic ring, making it an excellent substrate for azo coupling. The electron-donating effects of the ethyl and benzyl groups, along with the methyl group on the toluidine ring, enhance the reactivity of the aromatic system, typically directing the coupling to the para-position relative to the amino group.

General Reaction Scheme

The synthesis of azo dyes from this compound follows a two-step process:

-

Diazotization: A primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution of this compound, usually in a slightly acidic to neutral medium, to facilitate the electrophilic aromatic substitution and formation of the azo dye.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an exemplary azo dye using this compound.

Materials and Reagents

-

Primary Aromatic Amine (e.g., 4-nitroaniline)

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Methanol

-

Ice

-

Distilled Water

Protocol 1: Diazotization of 4-Nitroaniline

This protocol details the preparation of the 4-nitrobenzenediazonium salt.

-

In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

This protocol describes the coupling of the prepared diazonium salt with this compound to synthesize 4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline.

-

In a 250 mL beaker, dissolve 2.41 g (10 mmol) of this compound in 50 mL of a 1:1 mixture of ethanol and water. Add a sufficient amount of hydrochloric acid to ensure complete dissolution.

-

Cool this solution in an ice-water bath to 0-5 °C with continuous stirring.

-

Slowly add the previously prepared cold 4-nitrobenzenediazonium salt solution to the this compound solution with vigorous stirring. A colored precipitate should form immediately.

-

During the addition, maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of a saturated sodium acetate solution.

-

Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or methanol, to obtain the purified azo dye.

-

Dry the purified product in a vacuum oven at a low temperature.

Data Presentation

The following table summarizes typical characterization data for an azo dye synthesized from this compound and 4-nitroaniline.

| Parameter | Value |

| Compound Name | 4-((4-nitrophenyl)diazenyl)-N-benzyl-N-ethyl-3-methylaniline |

| Molecular Formula | C₂₂H₂₂N₄O₂ |

| Molecular Weight | 374.44 g/mol |

| Appearance | Red to dark red crystalline solid |

| Melting Point | Varies depending on purity |

| λmax (in Ethanol) | ~480 - 520 nm |

| FT-IR (cm⁻¹) | ~1590 (N=N stretch), ~1520 & 1340 (NO₂ stretch), ~3050 (Ar-H stretch), ~2950 (Alkyl C-H stretch) |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, benzyl protons, ethyl protons, and methyl protons. |

| Yield | 75-90% (typical) |

Visualizations

Signaling Pathway of Azo Coupling Reaction

Caption: General pathway for the synthesis of azo dyes.

Experimental Workflow for Azo Dye Synthesis

Caption: Step-by-step experimental workflow.

Logical Relationship of Reaction Parameters

Caption: Key parameters influencing the reaction outcome.

Application Notes and Protocols: N-alkylation of m-toluidine to Produce Tertiary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, yielding products that are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and materials. This document provides detailed application notes and protocols for the synthesis of tertiary amines via the N-alkylation of m-toluidine. Two primary synthetic strategies, direct alkylation and reductive amination, are discussed, complete with experimental procedures, quantitative data, and reaction diagrams.

Synthetic Strategies

The conversion of m-toluidine to its N,N-dialkylated tertiary amine derivatives can be efficiently achieved through two principal methods:

-

Direct Alkylation: This method involves the reaction of m-toluidine with an excess of an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. To favor the formation of the tertiary amine over the mono-alkylated product, a molar excess of the alkylating agent is typically employed.

-

Reductive Amination: This two-step, one-pot process involves the initial reaction of m-toluidine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the tertiary amine. This method can offer greater control and selectivity, minimizing the formation of over-alkylated byproducts.

Data Presentation

The following table summarizes quantitative data for the synthesis of various N,N-dialkyl-m-toluidines using different synthetic methods.

| Target Tertiary Amine | Synthetic Method | Alkylating/Carbonyl Reagent | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| N,N-Dimethyl-o-toluidine* | Direct Alkylation | Methyl iodide | - | Water | Reflux, 2 hours | 80 | [1] |

| N-Ethyl-m-toluidine** | Direct Alkylation | Ethyl bromide | - | None | Room temperature, 24 hours | 63-66 | [2][3] |

| N,N-Diethyl-m-toluidine | Reductive Amination | Acetaldehyde | Sodium triacetoxyborohydride | Dichloromethane | Room temperature | High | [4][5][6] |

| N,N-Dihexyl-m-toluidine | Direct Alkylation | Hexyl p-toluenesulfonate | - | - | 100°C, 7-12 hours | High | |

| N-Propyl & N-Butyl derivatives | Direct Alkylation | n-propyl iodide, n-butyl iodide | - | None | 70-80°C, several days | - | [3] |

*Note: Data for o-toluidine is presented as a comparable example. **Note: Data for mono-alkylation is provided for context; tertiary amine formation requires excess alkylating agent.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-m-toluidine via Direct Alkylation

This protocol is adapted from the synthesis of N,N-dimethyl-o-toluidine and can be applied to m-toluidine.[1]

Materials:

-

m-Toluidine

-

Methyl iodide

-

Sodium carbonate

-

10% Sodium hydroxide solution

-

Ether

-

Anhydrous potassium hydroxide flakes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (e.g., 0.1 mol), methyl iodide (e.g., 0.25 mol, excess), and sodium carbonate (e.g., 0.12 mol) in water.

-

Heat the mixture under reflux on a water bath for approximately 2 hours, or until the methyl iodide no longer condenses.

-

Cool the reaction mixture and make it strongly alkaline with a 10% sodium hydroxide solution.

-

Extract the N,N-dimethyl-m-toluidine with ether (3 x 50 mL).

-

Combine the ether extracts and dry over anhydrous potassium hydroxide flakes.

-

Filter to remove the drying agent and remove the ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain N,N-dimethyl-m-toluidine.

Protocol 2: Synthesis of N,N-Diethyl-m-toluidine via Reductive Amination

This protocol outlines a general procedure for reductive amination.[4][5][6]

Materials:

-

m-Toluidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve m-toluidine (e.g., 0.1 mol) and acetaldehyde (e.g., 0.25 mol, excess) in the chosen aprotic solvent (e.g., 200 mL of DCM).

-

If desired, add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 20-60 minutes.

-

Slowly add sodium triacetoxyborohydride (e.g., 0.15 mol) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain N,N-diethyl-m-toluidine.

Purification and Characterization

Purification:

The primary method for purifying N,N-dialkyl-m-toluidines is vacuum distillation .[2] This technique is effective at separating the tertiary amine product from unreacted starting materials, mono-alkylated intermediates, and other non-volatile impurities. For amines that are prone to streaking on silica gel, flash chromatography on basic alumina or using a mobile phase containing a small amount of triethylamine can be effective.[7][8]

Characterization:

The identity and purity of the synthesized tertiary amines can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the m-toluidine ring, the singlet for the methyl group on the ring, and the signals corresponding to the N-alkyl groups (e.g., a singlet for N-methyl groups, or a quartet and triplet for N-ethyl groups).

-

¹³C NMR: Will show distinct signals for the aromatic carbons and the carbons of the N-alkyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-N stretching vibrations and the aromatic C-H and C=C stretching bands. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine.

-

Mass Spectrometry (MS): Will provide the molecular weight of the product and fragmentation patterns that can help confirm the structure.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are useful for assessing the purity of the final product.

Spectroscopic Data for N,N-Dimethyl-m-toluidine:

-

¹H NMR: Chemical shifts will be present for the aromatic protons, the methyl group on the aromatic ring, and the N,N-dimethyl groups.

-

IR: The spectrum will lack N-H stretching bands.

Spectroscopic Data for N,N-Diethyl-m-toluidine:

-

¹H NMR: Look for the characteristic quartet and triplet of the ethyl groups, in addition to the aromatic and methyl signals.[9]

-

IR: The spectrum will not contain N-H stretching bands.[9]

Visualizations

Caption: Reaction pathway for the direct alkylation of m-toluidine.

Caption: Reaction pathway for the reductive amination of m-toluidine.

Caption: General experimental workflow for tertiary amine synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. biotage.com [biotage.com]

- 9. N,N-diethyl-m-toluidine | C11H17N | CID 66679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-Benzyl-N-ethyl-m-toluidine via Reductive Amination: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Benzyl-N-ethyl-m-toluidine, a tertiary amine with applications in the synthesis of dyes and as an intermediate in organic synthesis. The protocol herein details a robust and efficient one-pot reductive amination procedure, reacting N-ethyl-m-toluidine with benzaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is characterized by its high selectivity and good yields, making it a preferred route for the preparation of the target compound. Included are a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile method for the preparation of primary, secondary, and tertiary amines.[1] This methodology involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2] This one-pot approach is often favored over traditional alkylation methods as it can minimize the formation of over-alkylated byproducts.[3]

The synthesis of this compound is achieved through the reductive amination of N-ethyl-m-toluidine with benzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its mild nature and high selectivity for iminium ions over carbonyl groups.[4] This selectivity ensures that the reduction of the starting benzaldehyde is minimized, leading to a cleaner reaction profile and higher yield of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via reductive amination.

| Parameter | Value | Reference |

| Starting Materials | ||

| N-ethyl-m-toluidine | 1.0 equivalent | [5] |

| Benzaldehyde | 1.1 equivalents | [5] |

| Sodium Triacetoxyborohydride | 1.5 equivalents | [4][5] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [5] |

| Temperature | Room Temperature (20-25 °C) | [5] |

| Reaction Time | 4-8 hours | [4] |

| Product Characteristics | ||

| Molecular Formula | C₁₆H₁₉N | [6] |

| Molecular Weight | 225.33 g/mol | [6] |

| Appearance | Colorless to pale yellow oil | [6] |

| Yield and Purity | ||

| Isolated Yield | 85-95% (typical) | [4] |

| Purity (by GC/HPLC) | >98% | [4] |

Experimental Protocol

This protocol details the synthesis of this compound from N-ethyl-m-toluidine and benzaldehyde using sodium triacetoxyborohydride.

Materials:

-

N-ethyl-m-toluidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve N-ethyl-m-toluidine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Imine Formation: To the stirred solution, add benzaldehyde (1.1 equiv) dropwise at room temperature. Stir the reaction mixture for 30-60 minutes to facilitate the formation of the intermediate iminium ion.[5]

-

Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM. Slowly add this suspension portion-wise to the reaction mixture containing the iminium ion.[5]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.[5]

-

Combine the organic layers and wash with brine.[5]

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[3]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application of N-Benzyl-N-ethyl-m-toluidine in Polymer Chemistry: A Prospective Analysis

Introduction

N-Benzyl-N-ethyl-m-toluidine, a tertiary aromatic amine, is a versatile chemical intermediate. While its primary and well-documented application lies in the synthesis of various dyes, particularly acid dyes such as Acid Blue 90, its utility in polymer chemistry is not extensively reported in academic literature. However, based on its chemical structure, its potential as an accelerator in free-radical polymerization can be postulated. This document provides detailed application notes and prospective protocols for researchers and scientists interested in exploring the use of this compound in polymer synthesis, particularly in methacrylate polymerization.

Prospective Application: Accelerator in Free-Radical Polymerization

Tertiary aromatic amines are known to function as accelerators in the free-radical polymerization of vinyl monomers, such as methyl methacrylate (MMA).[1][2] They are typically used in conjunction with a peroxide initiator, like benzoyl peroxide (BPO). The amine promotes the decomposition of the peroxide at lower temperatures than would be required for thermal decomposition alone, enabling polymerization to proceed at or near room temperature. This is particularly useful in applications where heating is undesirable, such as in dental resins and bone cements.[2]

The proposed mechanism involves a redox reaction between the tertiary amine and the peroxide, which generates free radicals that initiate polymerization. The lone pair of electrons on the nitrogen atom of the amine attacks the weak oxygen-oxygen bond of the peroxide, leading to its cleavage.

Proposed Signaling Pathway for Radical Generation

The interaction between this compound and benzoyl peroxide (BPO) can be visualized as a redox reaction leading to the formation of initiating radicals.

References

The Pivotal Role of N-Benzyl-N-ethyl-m-toluidine in Advanced Dye Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-ethyl-m-toluidine (CAS No. 119-94-8) is a tertiary amine that serves as a critical intermediate in the synthesis of a variety of dyes, most notably triarylmethane and azo disperse dyes. Its unique chemical structure, featuring a reactive aromatic ring and sterically hindered amino group, allows for the production of dyes with vibrant colors and desirable fastness properties. These dyes find extensive applications in the textile industry, as well as in specialized fields requiring high-performance colorants. This document provides detailed application notes, experimental protocols, and key data related to the use of this compound as a dye intermediate.

Physicochemical Properties and Specifications

This compound is typically a yellow to light brown liquid. Its high purity is crucial for achieving consistent and high-quality results in dye synthesis, with a minimum assay of 99% being the industry standard.[1]

| Property | Value | Reference |

| CAS Number | 119-94-8 | [2] |

| Molecular Formula | C₁₆H₁₉N | [2] |

| Molecular Weight | 225.33 g/mol | [2] |

| Appearance | Yellow to light brown liquid | [2][3] |

| Purity | ≥ 99% | [1] |

Applications in Dye Synthesis

This compound is a versatile precursor for two major classes of synthetic dyes:

-

Triarylmethane Dyes: It is a key building block for brilliant blue acid dyes, such as Acid Blue 90 and Acid Blue 109.[1] These dyes are widely used for coloring protein fibers like wool and silk, as well as synthetic polyamides.[1]

-

Azo Disperse Dyes: This intermediate can be used as a coupling component in the synthesis of azo disperse dyes. These dyes are primarily used for dyeing polyester and other synthetic fibers.

Experimental Protocols

Synthesis of this compound (Intermediate)

A common method for the synthesis of this compound involves the benzylation of N-ethyl-m-toluidine.

Materials:

-

N-ethyl-m-toluidine

-

Benzyl chloride

-

Sodium carbonate

-

Ethanol (or other suitable solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, dissolve N-ethyl-m-toluidine and sodium carbonate in ethanol.

-

Slowly add benzyl chloride to the stirred solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of a Triarylmethane Dye (Generalized Protocol based on Acid Blue 104 Synthesis)

This protocol is adapted from the synthesis of Acid Blue 104, a structurally related dye.

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Oleum (fuming sulfuric acid)

-

p-Diethylaminobenzaldehyde

-

Sodium carbonate or sodium hydroxide

-

Acetic acid

-

Oxalic acid

-

Sodium dichromate

Procedure:

-

Sulfonation: Dissolve this compound in concentrated sulfuric acid at 35-40°C. Cool the solution to 20-25°C and add oleum. The reaction is maintained in this temperature range for several hours.[4]

-

Neutralization: Dilute the reaction mixture with ice water and neutralize with a base (e.g., sodium carbonate) to a pH of 2.5-3.5 to obtain N-benzyl-N-ethyl-toluidinesulfonic acid.[4]

-

Condensation: React the N-benzyl-N-ethyl-toluidinesulfonic acid with p-diethylaminobenzaldehyde to form the leuco dye.[4]

-

Oxidation: Dissolve the leuco dye in a buffer solution of acetic acid and oxalic acid. Rapidly add a sodium dichromate solution to oxidize the leuco dye to the final Acid Blue dye.[4]

-

Isolation and Purification: The dye is then collected and purified.

Synthesis of an Azo Disperse Dye (Generalized Protocol)

This protocol describes the general synthesis of an azo disperse dye where this compound acts as the coupling component.

Materials:

-

Aromatic primary amine (diazo component)

-

Sodium nitrite

-

Hydrochloric acid

-

This compound (coupling component)

-

Sodium acetate

Procedure:

-

Diazotization: Dissolve the aromatic primary amine in hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

-

Coupling: In a separate vessel, dissolve this compound in a suitable solvent and cool to 0-5°C. Slowly add the prepared diazonium salt solution to the solution of the coupling component. Maintain a slightly acidic pH by adding sodium acetate.

-

Isolation: Stir the reaction mixture at low temperature for several hours until the coupling reaction is complete. The precipitated azo disperse dye is then collected by filtration, washed with water, and dried.

Quantitative Data

The performance of dyes synthesized from this compound is summarized below.

Table 1: Synthesis Yield of N-Benzyl-m-toluidine

| Reactants | Product | Yield (%) | Reference |

| Benzaldehyde and m-toluidine | N-Benzyl-m-toluidine | 89-94% |

Note: This yield is for the synthesis of the parent intermediate, not the ethylated derivative.

Table 2: Properties of Acid Blue 90

| Property | Value | Reference |

| Appearance | Dark brown powder | [5] |

| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol | [5] |

| Maximum Absorption (λmax) | 199 nm (in water) | |

| Light Fastness (ISO) | 3 | [5] |

| Wash Fastness (ISO, Staining) | 4-5 | [5] |

| Perspiration Fastness (ISO, Staining) | 4-5 | [5] |

Note: Fastness is rated on a scale of 1 to 5 (or 8 for lightfastness in some standards), with higher numbers indicating better fastness.

Table 3: Spectroscopic Data of Azo Disperse Dyes from N-Benzyl-N-ethyl-aniline

| Dye Structure | Absorption Maxima (λmax, nm) in various solvents | Reference |

| (E)-1-((4-((benzyl(ethyl)amino)phenyl)diazenyl)naphthalen-2-ol | 460-493 nm | [6] |

Note: Data is for a structurally similar compound, N-benzyl-N-ethyl-aniline, as a representative example.

Visualizations

Caption: General workflow for the synthesis of dyes using this compound.

Caption: Reaction pathway for the synthesis of a triarylmethane dye.